Lipophilicity (LogP) Modulation: A Crucial Parameter for Blood-Brain Barrier Penetration
The specific substitution pattern of 2,3-difluoro-4-methylbenzoic acid confers a higher calculated lipophilicity (LogP) compared to its mono-fluorinated analog, 2-fluoro-4-methylbenzoic acid. This difference is a key driver in designing central nervous system (CNS) penetrant drugs. The target compound has a reported LogP of approximately 1.97 [1], whereas the mono-fluorinated analog has a significantly lower LogP of 0.61 . This quantifiable difference in LogP of +1.36 units suggests a markedly higher propensity for passive diffusion across lipid membranes, including the blood-brain barrier. This property is critical when the target compound is used as a fragment to build CNS-active therapeutics, as it provides a more favorable starting point for optimization.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ~1.97 |
| Comparator Or Baseline | 2-Fluoro-4-methylbenzoic acid (CAS 321-12-0) |
| Quantified Difference | +1.36 LogP units |
| Conditions | Calculated using standard cheminformatics methods (e.g., XLogP, ALogPS) |
Why This Matters
A higher LogP directly correlates with enhanced passive membrane permeability, a critical factor for oral absorption and blood-brain barrier penetration, making this isomer a strategically advantageous building block for CNS drug discovery programs.
- [1] Molbase. (n.d.). 2,3-DIFLUORO-4-METHYLBENZOIC ACID. Retrieved from https://qiye.molbase.cn/d17603/494652. View Source
